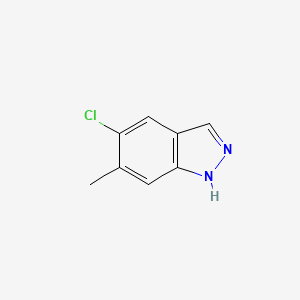

5-chloro-6-methyl-1H-indazole

Descripción general

Descripción

5-chloro-6-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3-nitrotoluene with hydrazine hydrate can yield the desired indazole compound . Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are also employed to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .

Análisis De Reacciones Químicas

Types of Reactions

5-chloro-6-methyl-1H-indazole undergoes various chemical reactions, including:

Electrophilic substitution: Due to the electron-rich nature of the indazole ring, it readily participates in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Nucleophilic substitution: The presence of the chloro group allows for nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (for halogenation), nitric acid (for nitration), and sulfonic acids (for sulfonation). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions include halogenated, nitrated, and sulfonated derivatives of this compound. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the primary applications of 5-chloro-6-methyl-1H-indazole is in the development of anticancer agents. Research indicates that indazole compounds can act as potent antiproliferative agents against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against melanoma cell lines, with IC50 values indicating strong antiproliferative effects .

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound | LOX-IMVI Melanoma | 0.96 | BRAF V600E inhibition |

| Other Indazole Derivatives | Various Cancer Lines | Varies | Cell cycle arrest and apoptosis |

Treatment of Proliferative Disorders

The compound has been highlighted for its potential in treating other proliferative disorders beyond cancer. Its role as an intermediate in the synthesis of pharmaceuticals like Lonsurf (TAS-102), a drug used for colorectal cancer treatment, underscores its significance in therapeutic applications .

Case Study 1: Indazole Derivatives in Cancer Therapy

A recent study published in a peer-reviewed journal explored the efficacy of various indazole derivatives, including this compound, in inhibiting tumor growth. The research involved testing these compounds on several cancer cell lines, revealing that specific structural modifications significantly enhanced their anticancer properties .

Case Study 2: Mechanistic Insights into Antiproliferative Effects

Another investigation focused on understanding the mechanisms by which this compound exerts its effects on cancer cells. It was found that the compound interferes with key signaling pathways involved in cell proliferation and survival, leading to increased apoptosis in treated cells .

Potential Future Directions

Given the promising results associated with this compound, further research is warranted to explore:

- Combination Therapies: Investigating the efficacy of this compound in combination with other chemotherapeutic agents.

- Targeted Delivery Systems: Developing nanoparticle-based delivery systems to enhance bioavailability and reduce side effects.

- Clinical Trials: Conducting clinical trials to assess safety and efficacy in human subjects suffering from various cancers.

Mecanismo De Acción

The mechanism of action of 5-chloro-6-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific derivative and its structural modifications .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 5-chloro-6-methyl-1H-indazole include other indazole derivatives, such as:

- 5-chloro-1H-indazole

- 6-methyl-1H-indazole

- 5-bromo-6-methyl-1H-indazole

Uniqueness

This compound is unique due to the presence of both chloro and methyl substituents on the indazole ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other indazole derivatives .

Actividad Biológica

5-Chloro-6-methyl-1H-indazole is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Targets and Pathways

this compound primarily interacts with several key kinases, notably CHK1 and CHK2, as well as the serum/glucocorticoid-regulated kinase (SGK). The inhibition of these kinases can disrupt cell cycle progression, leading to cell growth arrest, which is particularly beneficial in the context of cancer treatment.

Biochemical Interactions

The compound's activity is characterized by its ability to bind to the active sites of various enzymes, modulating their functions. This modulation affects crucial biochemical pathways involved in cell signaling, apoptosis, and gene expression. For instance, it has been observed to induce apoptosis in cancer cells by activating specific signaling pathways while inhibiting pathways that promote cell survival.

Biological Activities

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its capacity to inhibit cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), key mediators in inflammatory responses. For example, one study reported a concentration-dependent inhibition of COX-2 activity, with maximum inhibition recorded at 70% for certain indazole derivatives .

Anticancer Effects

The compound has shown promising anticancer properties across various studies. In particular, it has been noted for its ability to inhibit the proliferation of cancer cell lines. For instance, one study highlighted that derivatives of indazole demonstrated IC50 values ranging from 29 nM to 78 nM against various cancer cell lines, indicating potent antiproliferative effects .

Antioxidant Activity

this compound also exhibits antioxidant properties. It has been shown to inhibit DPPH radical activity in a concentration-dependent manner, suggesting its potential role in mitigating oxidative stress within biological systems .

Case Studies and Experimental Data

Temporal Effects in Laboratory Settings

Studies investigating the temporal effects of this compound reveal that while it is stable under standard laboratory conditions, prolonged exposure can lead to a decrease in activity due to degradation. Long-term studies indicate sustained inhibition of cell proliferation and consistent induction of apoptosis in cancer cell lines over time.

Propiedades

IUPAC Name |

5-chloro-6-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRKNIXNPZGYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646668 | |

| Record name | 5-Chloro-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-64-5 | |

| Record name | 5-Chloro-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.